(4-Cyanophenyl)methanesulfonyl fluoride

Description

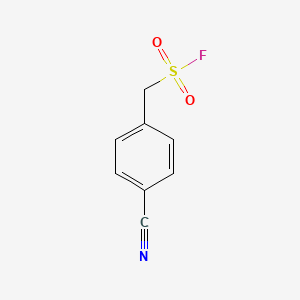

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNFDZVQCDSLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis

(4-Cyanophenyl)methanesulfonyl Fluoride (B91410) as a Versatile Synthetic Reagent

Sulfonyl fluorides, in general, are recognized for their unique balance of reactivity and stability. rhhz.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable and compatible with a variety of reaction conditions, yet they exhibit excellent electrophilic reactivity toward nucleophiles in specific activating environments. rhhz.net This characteristic makes them valuable precursors for synthesizing compounds containing sulfonyl groups, such as sulfonamides and sulfonate esters. rhhz.net The presence of the cyano group in the para position of the phenyl ring of (4-Cyanophenyl)methanesulfonyl fluoride can modulate its reactivity and provide a handle for further functionalization, enhancing its versatility as a synthetic building block in the construction of complex molecules. researchgate.net

Utility in C-X Bond Formation (X = C, N, F)

The application of sulfonyl fluorides extends to the formation of various carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds, which are fundamental transformations in organic synthesis.

C-C Bond Formation: While direct C-C bond formation using the sulfonyl fluoride group is less common, it can be involved in cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Hiyama couplings can form C-C bonds between an aryl halide and an organoboron or organosilicon compound, respectively. organic-chemistry.orgmdpi.com In such contexts, a molecule like this compound could potentially be modified to participate in these reactions, leveraging other parts of the molecule.

C-N Bond Formation: The formation of C-N bonds is a critical step in the synthesis of many biologically active compounds. Palladium-catalyzed C-N cross-coupling reactions are powerful methods for this purpose. researchgate.net While the sulfonyl fluoride group itself is not directly involved in forming a C-N bond in the same way as an aryl halide, the broader class of sulfonyl-containing compounds is integral to nitrogen-containing structures.

C-F Bond Formation: The construction of carbon-fluorine bonds is a significant area of research in medicinal chemistry. nih.govnih.govspringernature.com Sulfonyl fluorides can sometimes act as sources of fluoride under specific reaction conditions or be used in reactions where a C-F bond is formed elsewhere in the molecule. researchgate.net For example, transition metal-mediated fluorination is a key strategy for introducing fluorine into organic molecules. nih.gov The challenge in C-F bond formation often lies in the reductive elimination step from the metal center, a process that is thermodynamically favorable but kinetically challenging. pku.edu.cn

Applications in S-C, S-N, and S-O Bond Formation

The primary reactivity of sulfonyl fluorides like this compound is centered around the electrophilic sulfur atom, making it an excellent reagent for forming bonds with carbon, nitrogen, and oxygen nucleophiles. researchgate.net

S-C Bond Formation (Sulfones): The reaction of sulfonyl fluorides with organometallic reagents such as Grignard reagents or organolithium compounds can lead to the formation of sulfones (R-SO₂-R'). This transformation is a reliable method for creating sulfur-carbon bonds.

S-N Bond Formation (Sulfonamides): Sulfonamides are a crucial functional group in a vast number of pharmaceuticals. eurjchem.com The reaction of a sulfonyl fluoride with a primary or secondary amine is a standard and efficient method for synthesizing sulfonamides (R-SO₂-NR'R''). nih.govucl.ac.uk This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrofluoric acid byproduct. acs.org

S-O Bond Formation (Sulfonate Esters): Similarly, sulfonate esters (R-SO₂-OR') are readily prepared by reacting a sulfonyl fluoride with an alcohol or a phenol (B47542) in the presence of a base. nih.gov These esters are not only stable compounds but also serve as versatile intermediates in organic synthesis, for example, as leaving groups in nucleophilic substitution reactions. eurjchem.com

Table 1: Key Bond Formation Reactions with Sulfonyl Fluorides

| Bond Formed | Nucleophile | Product Class | General Reaction |

|---|---|---|---|

| S-C | Organometallic Reagent (e.g., R'-MgBr) | Sulfone | R-SO₂F + R'-MgBr → R-SO₂-R' + MgBrF |

| S-N | Amine (R'R''NH) | Sulfonamide | R-SO₂F + R'R''NH → R-SO₂-NR'R'' + HF |

| S-O | Alcohol/Phenol (R'-OH) | Sulfonate Ester | R-SO₂F + R'-OH → R-SO₂-OR' + HF |

Note: 'R' in the general reaction represents the (4-Cyanophenyl)methyl group.

Role in Multicomponent Reactions and Cyclizations

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. researchgate.net Sulfonyl fluorides can participate in such reactions, acting as a key component that introduces the sulfonyl moiety into the final complex structure. For example, a three-component reaction involving β-keto sulfonyl fluorides, arynes, and DMF has been reported for the synthesis of sulfocoumarins. researchgate.net

Cyclization reactions are also fundamental in organic synthesis for constructing cyclic molecules. The Prins cyclization, for instance, is used to synthesize tetrahydropyran (B127337) derivatives. scispace.com While not directly involving a sulfonyl fluoride, this illustrates the importance of cyclization strategies. Sulfonyl groups, often installed using reagents like this compound, can be present in the substrates for these cyclizations, influencing the reaction's outcome or being a key feature of the final product.

Late-Stage Functionalization Strategies Employing Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, like drug candidates or natural products, at a late point in their synthesis. nih.govrsc.orgresearchgate.net This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Sulfonyl fluorides are well-suited for LSF due to their aforementioned stability and selective reactivity. rhhz.netrsc.org They can be introduced into complex molecules under mild conditions without disturbing other functional groups. ccspublishing.org.cn For example, the conversion of phenols to aryl fluorosulfates using sulfuryl fluoride (SO₂F₂) is a common LSF method. nih.gov Similarly, strategies exist for the late-stage introduction of the fluorosulfonyl moiety into pharmaceutical intermediates. ccspublishing.org.cn A notable application is the deoxymethylation of phenols, where sulfonyl fluorides play a mediating role, demonstrating their utility as a tool for modifying bioactive compounds. rsc.orgdntb.gov.ua

Table 2: Research Findings on Sulfonyl Fluoride Applications

| Application Area | Key Finding | Significance |

|---|---|---|

| Versatility | Sulfonyl fluorides possess a unique balance of stability and reactivity, making them superior to sulfonyl chlorides in many synthetic contexts. rhhz.net | Enables broader compatibility with various functional groups and reaction conditions. |

| Bond Formation | Efficiently forms S-N (sulfonamides) and S-O (sulfonate esters) bonds with amines and alcohols, respectively. eurjchem.comnih.gov | Provides reliable access to key structural motifs in pharmaceuticals and materials. |

| Multicomponent Reactions | Participates in novel three-component reactions to synthesize complex heterocyclic structures like sulfocoumarins. researchgate.net | Increases synthetic efficiency by building complex molecules in a single step. |

| Late-Stage Functionalization | Enables the modification of complex molecules and drug candidates at late synthetic stages due to high chemoselectivity. rsc.orgccspublishing.org.cn | Accelerates the drug discovery process by allowing rapid diversification of lead compounds. |

| Phenol Modification | Mediates the deoxymethylation of phenols, a challenging but important transformation for creating new bioactive compounds. rsc.orgdntb.gov.ua | Offers a powerful tool for modifying natural products and drugs containing phenolic hydroxyl groups. |

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways and Intermediates

While specific comprehensive studies on the reaction pathways of (4-cyanophenyl)methanesulfonyl fluoride (B91410) are not extensively detailed in the available literature, the reactivity can be inferred from the well-established chemistry of related sulfonyl fluorides and benzylic compounds. The primary reaction pathway for sulfonyl fluorides is the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a click chemistry process where the sulfonyl fluoride group reacts with nucleophiles.

Mechanistic investigations into SuFEx reactions, for instance with amines, have been conducted using related benzenesulfonyl fluorides. These studies suggest a pre-activation resting state involving a complex between a catalyst, such as calcium bistriflimide, and the amine nucleophile. The subsequent reaction with the sulfonyl fluoride proceeds through a transition state where the catalyst activates the sulfur(VI) center and stabilizes the departing fluoride ion. A Brønsted-base activation of the nucleophilic amine by an additive like 1,4-diazabicyclo[2.2.2]octane (DABCO) is also a key feature of the proposed mechanism. hmc.edu

The reaction can be generalized by the following scheme:

| Reactants | Catalyst/Additive | Intermediate/Transition State | Products |

| R-SO₂F + R'-NH₂ | Ca(NTf₂)₂ / DABCO | [Ca(NTf₂)₂(R'-NH₂)] complex, followed by a two-point calcium-substrate contact in the transition state. | R-SO₂-NH-R' + CaF(NTf₂)₂ |

Table 1: Generalized Reaction Pathway for SuFEx with Amines.

Furthermore, the benzylic position of (4-cyanophenyl)methanesulfonyl fluoride introduces the possibility of reactions involving the C(sp³)–H bond adjacent to the phenyl ring. These reactions often proceed via radical intermediates, which are discussed in the following section.

Radical Processes in Sulfonyl Fluoride Chemistry

The involvement of radical intermediates is a significant aspect of sulfonyl fluoride chemistry. While direct studies on this compound are limited, the behavior of analogous benzylic and sulfonyl fluoride compounds provides valuable insights.

Benzylic C(sp³)–H bonds can be subject to hydrogen atom abstraction (HAT) by various radical species, leading to the formation of a stabilized benzylic radical. beilstein-journals.org This intermediate can then undergo further reactions, such as fluorine atom transfer (FAT), to yield fluorinated products. beilstein-journals.org For instance, photocatalytic methods using an excited aryl ketone can initiate HAT, and a subsequent reaction with a fluorinating agent like Selectfluor® can introduce a fluorine atom at the benzylic position. beilstein-journals.org

A general mechanism for radical-mediated benzylic C-H functionalization can be outlined as follows:

| Step | Description | Key Species |

| Initiation | Generation of a radical initiator (e.g., via photoredox catalysis). | Initiator radical |

| Propagation 1 (HAT) | The initiator radical abstracts a hydrogen atom from the benzylic position. | Benzylic radical |

| Propagation 2 (Functionalization) | The benzylic radical reacts with a trapping agent (e.g., a fluorinating agent or a radical acceptor). | Functionalized product |

Table 2: General Steps in Radical-Mediated Benzylic Functionalization.

Moreover, the sulfonyl fluoride group itself can be involved in radical reactions. For example, the FSO₂ radical can be generated and can participate in the 1,2-difunctionalization of unactivated alkenes. d-nb.info Although this reactivity is demonstrated with FSO₂ radical precursors rather than directly from an aryl- or alkylsulfonyl fluoride, it highlights the accessibility of radical pathways involving the sulfonyl fluoride moiety. The generation of primary, secondary, and tertiary carbon radicals from corresponding redox-active esters and their subsequent trapping by vinyl sulfonyl fluoride demonstrates the versatility of radical reactions in constructing aliphatic sulfonyl fluoride libraries. nih.gov The compatibility of benzylic radicals in such transformations is also noted. nih.gov

Electrochemical Reaction Mechanisms

Electrochemical methods offer a powerful tool for initiating reactions and studying their mechanisms. The electrochemical behavior of sulfonyl fluorides, particularly in the context of their synthesis, often involves radical intermediates.

The synthesis of sulfonyl fluorides from sulfonyl hydrazides can proceed via a catalyst-free electrochemical pathway in water. researchgate.net This process is believed to occur through a free-radical mechanism. researchgate.net While the specific electrochemical reduction potential of this compound is not documented, the general principles of electrochemical reactions of related compounds can be considered.

Electrochemical methods can be employed to generate aryl radicals from precursors, which can then be trapped with a source of sulfur dioxide and a fluoride ion to form aryl sulfonyl fluorides. The mechanism of such reactions involves the reduction of the precursor at the cathode to form a radical anion, which then fragments to produce an aryl radical. This radical is subsequently trapped by SO₂ and then undergoes fluorination.

Biological and Biochemical Research Applications

Structure-Activity Relationship (SAR) Studies of (4-Cyanophenyl)methanesulfonyl Fluoride (B91410) Analogues[19],[20],[21],

Modification of the Methanesulfonyl Fluoride Moiety and its Effects

The methanesulfonyl fluoride moiety serves as a key electrophilic "warhead" in inhibitor design. Its reactivity and selectivity are highly tunable through modifications to the aromatic ring to which it is attached. The presence and position of substituents on the phenyl ring can profoundly alter the electronic properties of the sulfur atom, thereby influencing its susceptibility to nucleophilic attack by amino acid residues on a target protein.

Aromatic sulfonyl fluorides are known to be relatively stable compounds that can become highly reactive when bound within the activating environment of a protein's active site. nih.gov The cyano group (-C≡N) in the para-position of (4-Cyanophenyl)methanesulfonyl fluoride is a strong electron-withdrawing group. This property is expected to increase the electrophilicity of the sulfonyl fluoride group, potentially enhancing its reactivity towards nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, or histidine. nih.govacs.org

Research on various substituted aryl sulfonyl fluorides has demonstrated that such modifications are a critical strategy for modulating biological activity and target specificity. For example, the substitution pattern on the aryl ring can dictate whether the inhibitor targets lysine or tyrosine residues. nih.govrsc.org This tunability allows for the rational design of covalent probes and inhibitors for a wide range of biological targets. The development of dienyl sulfonyl fluorides as selective inhibitors for butyrylcholinesterase (BuChE) further highlights how modifications to the scaffold bearing the sulfonyl fluoride group can lead to potent and selective inhibitors. nih.gov

| Compound Class/Example | Modification | Observed Effect on Activity/Targeting | Reference |

| Aryl Sulfonyl Fluorides | Substitution on the aryl ring | Alters stability and reactivity towards Lysine (Lys) and Tyrosine (Tyr) residues. Can be used to design covalent antagonists of protein-protein interactions. | nih.gov |

| δ-aryl-1,3-dienesulfonyl fluorides | Variation of aryl substituents (e.g., -OCH3, -CH3, -Cl) | Influences selectivity and inhibitory potency against Butyrylcholinesterase (BuChE). | nih.gov |

| 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) Analogs | Presence of aminoalkylbenzene vs. amidinobenzene moiety | Aminoalkylbenzene derivatives showed higher activity in inhibiting NADPH oxidase activation, demonstrating the importance of the non-reactive part of the molecule. | nih.gov |

| BCL6 Inhibitors | Incorporation of an aryl sulfonyl fluoride | Resulted in a covalent inhibitor with superior antiproliferative activity in cells compared to the parent reversible inhibitor due to prolonged target engagement. | rsc.org |

Conformational and Stereochemical Influences on Activity

The three-dimensional structure and orientation of an inhibitor within a protein's binding site are paramount for its activity. For covalent inhibitors like this compound, proper positioning of the reactive sulfonyl fluoride group proximal to a targetable nucleophilic residue is essential for the reaction to occur.

The planar cyanophenyl ring likely plays a significant role in orienting the molecule within a binding pocket. The nitrile group can act as a hydrogen bond acceptor and its aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov These non-covalent interactions help to anchor the inhibitor in a specific conformation, which pre-organizes the sulfonyl fluoride "warhead" for covalent bond formation.

| Inhibitor Class | Key Conformational/Stereochemical Feature | Impact on Biological Activity | Reference |

| Transthyretin (TTR) Covalent Stabilizers | Specific orientation placing the sulfonyl fluoride proximal to Lysine 15. | Enables rapid and selective formation of a covalent sulfonamide linkage, kinetically stabilizing the protein. | nih.govacs.org |

| Benzonitrile-containing Drugs | Potential for π–π stacking interactions between the benzonitrile (B105546) ring and aromatic amino acid residues. | Enhances binding affinity and contributes to the proper orientation of the drug within the target's active site. | nih.gov |

| Dihydrofolate Reductase Inhibitors | Anchoring in an activating binding site. | The aromatic sulfonyl fluoride remains relatively inert until properly positioned, allowing for selective covalent modification. | nih.gov |

Investigation of Biochemical Pathway Modulation

Effects on Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Activation)

While direct studies on the cellular effects of this compound are lacking, the structural motifs present in the molecule suggest potential for modulating key cellular processes such as cell proliferation and programmed cell death (apoptosis). The benzonitrile (cyanophenyl) moiety is a key pharmacophore in many approved drugs, including several anticancer agents that function by interfering with the cell cycle. nih.govnih.govresearchgate.net

For example, the nitrile-containing drug anastrozole (B1683761) is an aromatase inhibitor used to treat breast cancer, which ultimately impacts cell proliferation. nih.gov The incorporation of a nitrile group into lead compounds is a recognized strategy in drug design to improve pharmacological properties. researchgate.net Furthermore, sulfonyl fluoride-containing compounds have been shown to exert antiproliferative effects. A covalent inhibitor of the transcriptional repressor BCL6, which utilized an aryl sulfonyl fluoride warhead, demonstrated potent antiproliferative activity in living cells. rsc.org Given that BCL6 is involved in cell cycle regulation and apoptosis, this provides a clear link between this class of compounds and the modulation of these fundamental cellular pathways. Therefore, it is plausible that this compound could exhibit antiproliferative effects, potentially through the induction of cell cycle arrest or the activation of apoptotic pathways.

| Compound/Class | Cellular Process Affected | Mechanism/Observation | Reference |

| BCL6 Covalent Inhibitor (Aryl Sulfonyl Fluoride) | Cell Proliferation | Exhibits potent antiproliferative activity in live cells by covalently targeting the BCL6 transcriptional repressor. | rsc.org |

| Anastrozole (Benzonitrile-containing) | Cell Proliferation | Acts as an aromatase inhibitor, used in the treatment of estrogen-dependent breast cancer. | nih.gov |

| Nitrile-containing Pharmaceuticals | General Anticancer Activity | The benzonitrile scaffold is found in various drugs effective against a range of diseases, including cancer. | researchgate.net |

| XIAP Antagonists (Aryl Sulfonyl Fluoride) | Apoptosis | Designed to covalently target the X-linked inhibitor of apoptosis protein (XIAP), suggesting a role in modulating apoptosis. | nih.gov |

Identification of Pharmacological Targets Beyond Primary Inhibition

The sulfonyl fluoride group is a versatile covalent modifier that is not limited to inhibiting serine proteases. Its ability to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, and histidine, opens up a vast landscape of potential protein targets. acs.org This reactivity profile allows compounds like this compound to be investigated as inhibitors for diverse enzyme classes and as modulators of protein-protein interactions (PPIs). rsc.org

Modern chemical biology and drug discovery efforts have successfully employed sulfonyl fluorides to target proteins that were previously considered "undruggable." For example, aryl sulfonyl fluorides have been used to:

Inhibit Protein-Protein Interactions (PPIs): Covalent antagonists targeting the X-linked inhibitor of apoptosis protein (XIAP) and the transcriptional repressor BCL6 have been developed using sulfonyl fluoride electrophiles. nih.govrsc.org

Target Kinases: Lysine-targeted sulfonyl fluoride probes have been shown to be effective for chemoproteomic applications, including the labeling of a wide range of intracellular kinases. acs.org

Inhibit GTPases: A covalent inhibitor was developed that targets a tyrosine residue on the Ras-like (Ral) GTPase, inhibiting its function. acs.org

Stabilize Protein Tetramers: Aromatic sulfonyl fluorides have been designed to covalently bind to and kinetically stabilize the transthyretin (TTR) tetramer, a strategy to prevent amyloidogenesis. nih.govacs.org

The (4-cyanophenyl) moiety can serve as a recognition element, guiding the molecule to specific binding sites, while the sulfonyl fluoride acts as the covalent anchor. The combination of a specific binding element with a moderately reactive warhead is a powerful strategy for developing highly selective and potent pharmacological agents against a multitude of targets beyond the traditional scope of serine proteases.

| Compound Class | Non-Protease Target | Mechanism of Action | Reference |

| Aryl Sulfonyl Fluorides | Transthyretin (TTR) | Covalent modification of Lysine 15, leading to kinetic stabilization of the TTR tetramer to prevent amyloid formation. | nih.govacs.org |

| Aryl Sulfonyl Fluorides | X-linked inhibitor of apoptosis protein (XIAP) | Covalent antagonism of a protein-protein interaction by targeting Lysine or Tyrosine residues. | nih.gov |

| Aryl Sulfonyl Fluorides | Ral GTPase | Covalent modification of Tyrosine 82, inhibiting nucleotide exchange. | acs.org |

| 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) | NADPH Oxidase | Prevents activation of the enzyme complex by interfering with the binding of cytosolic components to cytochrome b559. | nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For (4-Cyanophenyl)methanesulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the aromatic protons of the cyanophenyl ring and the methylene (B1212753) protons of the methanesulfonyl group. The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The methylene protons adjacent to the electron-withdrawing sulfonyl fluoride group would appear as a single resonance, likely a triplet due to coupling with the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. Signals would be expected for the four distinct carbons of the aromatic ring (two protonated, two quaternary), the nitrile carbon, and the methylene carbon. The carbon atoms are influenced by the attached fluorine, leading to splitting of their signals due to C-F coupling. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms. chembuyersguide.com

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a crucial tool for its characterization. This technique is highly sensitive and covers a wide range of chemical shifts, making it excellent for identifying fluorine-containing compounds. For (4-Cyanophenyl)methanesulfonyl fluoride, a single resonance is expected for the fluorine atom of the sulfonyl fluoride group. This signal would likely appear as a triplet due to coupling (²JHF) with the two protons of the adjacent methylene group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8 - 8.0 | Doublet | Aromatic CH (ortho to -CN) |

| ¹H | ~7.6 - 7.8 | Doublet | Aromatic CH (ortho to -CH₂SO₂F) |

| ¹H | ~4.5 - 5.5 | Triplet (due to ²JHF coupling) | -CH₂- |

| ¹³C | ~133 | Singlet | Aromatic CH |

| ¹³C | ~130 | Singlet | Aromatic CH |

| ¹³C | ~140-145 (Quaternary) | Singlet | Aromatic C-CH₂SO₂F |

| ¹³C | ~115-120 (Quaternary) | Singlet | Aromatic C-CN |

| ¹³C | ~118 | Singlet | -C≡N |

| ¹³C | ~55-65 | Doublet (due to ¹JCF coupling) | -CH₂- |

| ¹⁹F | +40 to +80 (vs. CFCl₃) | Triplet (due to ²JHF coupling) | -SO₂F |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to display several characteristic absorption bands. The most prominent peaks would be from the nitrile and sulfonyl fluoride groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2230-2220 | C≡N Stretch | Nitrile |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1420-1380 | S=O Asymmetric Stretch | Sulfonyl fluoride |

| ~1220-1180 | S=O Symmetric Stretch | Sulfonyl fluoride |

| ~850-810 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene (B151609) |

| ~800-700 | S-F Stretch | Sulfonyl fluoride |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₆FNO₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which is 199.0103. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing fragments corresponding to the loss of the SO₂F group or the cleavage of the benzyl-sulfonyl bond.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. While no published crystal structure for this compound is currently available, an XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking, which govern the solid-state properties of the material.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict a variety of properties.

Molecular Geometry: DFT can be used to calculate the optimized, lowest-energy three-dimensional structure of the molecule. This would provide theoretical values for bond lengths and angles, which could be compared with experimental data from XRD if it were available.

Electronic Structure: DFT calculations can determine the distribution of electron density within the molecule, which is crucial for understanding its reactivity. A molecular electrostatic potential (MEP) map could be generated to visualize electron-rich and electron-poor regions.

Spectroscopic Properties: Theoretical predictions of NMR chemical shifts and IR vibrational frequencies can be calculated using DFT. These theoretical spectra can aid in the assignment of experimental spectra.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Although specific DFT studies on this compound are not found in the surveyed literature, the application of these methods would be a standard and invaluable approach for a deeper understanding of its fundamental chemical properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of "this compound," molecular docking simulations would be employed to understand its potential as a ligand for various biological targets, such as enzymes or receptors.

The process involves computationally placing the "this compound" molecule into the binding site of a target protein. The simulation then calculates the binding affinity, which is a measure of the strength of the interaction. ajchem-a.com Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, a hypothetical docking study of "this compound" with a target protein might reveal the formation of hydrogen bonds between the sulfonyl fluoride group and specific amino acid residues in the binding pocket, as well as π-π stacking interactions involving the cyanophenyl ring. nih.gov The results of such simulations can provide valuable information on the compound's potential mechanism of action and can guide the design of more potent and selective analogs. nih.gov

A typical output from a molecular docking study is a table of binding energies and interacting residues. While specific data for "this compound" is not available, a representative table is shown below:

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Phe167 | π-π Stacking | ||

| Hypothetical Protease B | -7.2 | Gly143, Ser144 | Hydrogen Bond |

| His41 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling (CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. nih.gov CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are two widely used 3D-QSAR methods.

For "this compound," a QSAR study would involve a dataset of structurally related compounds with known biological activities. The 3D structures of these molecules would be aligned, and for each molecule, steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) would be calculated. researchgate.net Statistical methods, such as partial least squares (PLS) analysis, are then used to derive a correlation between these fields and the biological activity. The resulting model can then be used to predict the activity of "this compound" and to visualize the regions in space where modifications to the molecule are likely to increase or decrease its activity.

In Silico Predictions of Pharmacokinetic and Drug-Likeness Properties

For "this compound," various computational tools can be used to predict properties based on its chemical structure. These predictions are often based on established rules and models derived from large datasets of known drugs. nih.gov Key parameters that are typically evaluated include:

Lipinski's Rule of Five : This rule assesses oral bioavailability based on molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. mdpi.com

Topological Polar Surface Area (TPSA) : TPSA is a good predictor of drug absorption and transport across membranes. researchgate.net

Aqueous Solubility : This property is crucial for drug absorption and formulation.

Blood-Brain Barrier (BBB) Penetration : This is important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition : Predicting potential drug-drug interactions by assessing the inhibition of key metabolic enzymes. nih.gov

A hypothetical in silico ADME and drug-likeness profile for "this compound" is presented below:

| Property | Predicted Value | Compliance |

| Molecular Weight | < 500 g/mol | Yes |

| logP | < 5 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| TPSA | < 140 Ų | Yes |

| Lipinski's Rule of Five | 0 Violations | Yes |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Favorable |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a quantum mechanical model used to predict the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. pku.edu.cn The energy and symmetry of these orbitals are key to understanding a molecule's chemical reactivity and its behavior in chemical reactions. imperial.ac.uk

An FMO analysis of "this compound" would involve calculating the energies of its HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates high reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule can also provide insights into the most likely sites for electrophilic and nucleophilic attack. researchgate.net

A hypothetical FMO analysis for "this compound" might yield the following data:

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Sulfonyl Fluorides

Traditional synthesis of sulfonyl fluorides often relies on the conversion of sulfonyl chlorides, which can be unstable and challenging to handle. mdpi.comnih.gov Recent research has focused on developing more robust, efficient, and versatile methods starting from readily available precursors. These modern techniques often offer milder reaction conditions and greater functional group tolerance. mdpi.comsigmaaldrich.com

Catalytic approaches, in particular, represent a significant leap forward. For instance, a bismuth-catalyzed synthesis of aryl sulfonyl fluorides from the corresponding boronic acids has been developed, which proceeds via a redox-neutral pathway. acs.org This method showcases excellent yields and tolerates a wide range of functional groups. acs.org Additionally, catalytic methods for the amidation of sulfonyl fluorides have been established, using catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the synthesis of sulfonamides, a crucial class of compounds in the pharmaceutical industry. nih.govresearchgate.net

Beyond metal and organocatalysis, electrochemical and photochemical strategies are emerging as green and powerful alternatives. sigmaaldrich.comrsc.org Electrochemical methods can achieve the oxidative coupling of thiols or disulfides with a fluoride (B91410) source like potassium fluoride (KF), avoiding the need for harsh oxidants. nih.govacs.org Photochemical approaches can generate sulfonyl fluoride-containing molecules through radical-based pathways, enabling novel transformations under mild conditions. nih.govrsc.org

The diversification of starting materials has also been a key area of progress. Methodologies have been developed to synthesize sulfonyl fluorides from a variety of precursors, as detailed in the table below.

| Starting Material | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Thiols/Disulfides | Electrochemical oxidation; KF | Mild, environmentally benign, avoids harsh oxidants. | nih.gov |

| Heteroaromatic Thiols | NaOCl, then KHF₂ | Mild, inexpensive, suitable for unstable heteroaromatics. | rsc.org |

| Sulfonic Acids/Salts | Thionyl fluoride (SOF₂) or Xtalfluor-E® | Direct conversion, avoids sulfonyl chloride intermediates. | nih.gov |

| Aryl Boronic Acids | Bi(III) catalysis, SO₂ insertion | Redox-neutral, high functional group tolerance. | acs.org |

| Aryl Diazonium Salts | Cu-catalysis, DABSO, NFSI | Utilizes readily available amine precursors. | nih.gov |

| Grignard Reagents | Sulfuryl fluoride (SO₂F₂) | Direct fluorosulfurylation of organometallic reagents. | mdpi.com |

Expanding the Scope of Organic Transformations

The utility of sulfonyl fluorides extends far beyond their role as stable final products. They are pivotal hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept introduced by Sharpless and coworkers. acs.orgnih.gov SuFEx allows for the rapid and reliable assembly of molecular structures by reacting sulfonyl fluorides with various nucleophiles, forming robust covalent linkages. acs.orgresearchgate.net This modular approach has found applications in nearly all areas of modern chemistry, from drug discovery to materials science. rsc.org

The stability of the sulfonyl fluoride group also makes it an ideal participant in metal-catalyzed cross-coupling reactions. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable under typical palladium-catalyzed conditions, allowing for transformations at other sites of the molecule. enamine.netenamine.net However, recent studies have shown that under specific ligand conditions, the S-C bond of an aryl sulfonyl fluoride can be activated and participate in Suzuki–Miyaura cross-coupling reactions, breaking the traditional view of this group as an inert endpoint and further expanding its synthetic utility. rsc.org

Furthermore, sulfonyl fluorides serve as excellent precursors for other important sulfur(VI) functional groups. Their conversion to sulfonamides and sulfonate esters via reactions with amines and alcohols, respectively, is a cornerstone of their application. nih.gov The development of catalytic methods for these transformations has significantly improved their efficiency, particularly for sterically hindered substrates. nih.govresearchgate.net

Advancements in Medicinal Chemistry Applications

In medicinal chemistry, the sulfonyl fluoride moiety is highly valued as an electrophilic "warhead" for targeted covalent inhibitors. acs.orgnih.gov Covalent drugs can offer benefits such as increased potency and prolonged duration of action. While traditional covalent inhibitors have primarily targeted cysteine residues, sulfonyl fluorides have the distinct advantage of reacting with a broader range of nucleophilic amino acid residues, including lysine (B10760008), tyrosine, serine, and histidine. rsc.orgnih.gov This expands the "druggable" proteome, allowing for the targeting of proteins that lack an accessible cysteine in their binding sites. tandfonline.com

The "Goldilocks" reactivity of sulfonyl fluorides—stable enough to be biocompatible but reactive enough to form a covalent bond with a target protein—makes them nearly ideal for this purpose. tandfonline.com This balanced reactivity helps minimize off-target effects. acs.org The development of sulfonyl fluoride-containing ligands has led to potent and selective inhibitors for a variety of protein targets, including enzymes and proteins involved in protein-protein interactions. rsc.orgnih.gov

The modular nature of SuFEx chemistry is also a major asset in drug discovery. jk-sci.com It enables the rapid synthesis of large libraries of compounds for high-throughput screening. nih.govjk-sci.com For example, a key intermediate containing a sulfonyl fluoride can be easily diversified by reacting it with a wide array of commercially available amines, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental work has become indispensable in the rational design of sulfonyl fluoride-based compounds. rsc.org Computational techniques are increasingly used to predict the reactivity of sulfonyl fluorides and to design molecules with specific biological targets. bohrium.com

Covalent docking is a powerful computational tool that simulates the binding of a sulfonyl fluoride-containing ligand to a target protein, predicting both the non-covalent interactions and the formation of the covalent bond with a specific amino acid residue. acs.orgacs.org This approach has been successfully used to identify novel lysine- and tyrosine-targeting inhibitors. acs.orgacs.org By screening large "make-on-demand" virtual libraries of sulfonyl fluorides, researchers can prioritize a smaller, more promising set of compounds for synthesis and experimental testing, saving significant time and resources. rsc.orgacs.org

Computational studies are also crucial for understanding reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to elucidate the catalytic cycle of the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, revealing the roles of the catalyst and additives and the energetics of SO₂ insertion. nih.gov In another example, machine learning algorithms have been employed to navigate the complex reaction landscape of deoxyfluorination using sulfonyl fluorides, allowing for the accurate prediction of high-yielding conditions for new substrates. princeton.edu This data-driven approach represents a shift towards predictive and automated reaction optimization.

| Approach | Description | Application Example | Reference |

|---|---|---|---|

| Covalent Docking | Predicts the binding mode and covalent reaction of an electrophilic ligand with a protein target. | Discovery of lysine-targeted inhibitors of the translation initiation factor eIF4E. | acs.orgacs.org |

| Virtual Library Screening | In silico screening of large, synthetically accessible compound libraries against a protein target. | Identification of novel trypsin inhibitors from a library of over 3,000 accessible sulfonyl fluorides. | rsc.org |

| Mechanistic Studies (DFT) | Quantum mechanical calculations to investigate reaction pathways, transition states, and intermediates. | Elucidation of the redox-neutral mechanism for Bi(III)-catalyzed sulfonyl fluoride synthesis. | nih.gov |

| Machine Learning | Using algorithms to learn from experimental data and predict outcomes for new reactions or substrates. | Predicting optimal conditions for the deoxyfluorination of alcohols using sulfonyl fluorides. | princeton.edu |

Potential Roles in Chemical Biology Probes and New Modalities

Sulfonyl fluorides are exceptionally useful as chemical probes to investigate biological systems. rsc.orgbohrium.com Their ability to covalently label multiple nucleophilic residues makes them powerful tools for activity-based protein profiling (ABPP) and target identification. nih.gov Probes containing a sulfonyl fluoride warhead can be used to map the "ligandable" proteome, identifying proteins that can be targeted by small molecules. nih.gov This is particularly valuable for deconvoluting the mechanism of action of drugs identified in phenotypic screens. nih.gov

The development of "clickable" sulfonyl fluoride probes, which also contain a reporter tag like an alkyne or azide, allows for the enrichment and identification of protein targets using mass spectrometry-based proteomics. rsc.orgbohrium.com This chemoproteomic approach provides insights into protein function and can uncover novel drug targets. bohrium.com

Furthermore, sulfonyl fluoride chemistry is enabling the development of new therapeutic modalities. For instance, sulfonyl fluoride-containing molecules have been designed as "molecular glues." nih.govrsc.org A notable example is the development of probes targeting cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex. nih.govrsc.org These probes covalently bind to a histidine residue in cereblon, leading to the discovery of novel degraders with improved pharmacological properties, showcasing how sulfonyl exchange chemistry can advance the field of targeted protein degradation. nih.gov This application highlights the potential of sulfonyl fluorides to move beyond simple inhibition and into the realm of modulating protein function in sophisticated ways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.